Bis(2-butyloctyl) 10-(N-(3-(pyrrolidin-1-yl)propyl)octanamido)nonadecanedioate
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Overview
Description
Bis(2-butyloctyl) 10-(N-(3-(pyrrolidin-1-yl)propyl)octanamido)nonadecanedioate is a complex organic compound that belongs to the class of ionizable cationic lipids. These compounds are known for their ability to form lipid nanoparticles, which are used in various biomedical applications, including drug delivery systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-butyloctyl) 10-(N-(3-(pyrrolidin-1-yl)propyl)octanamido)nonadecanedioate involves multiple steps. The process typically starts with the preparation of the core nonadecanedioate structure, followed by the attachment of the butyloctyl and pyrrolidinylpropyl groups. The reaction conditions often require the use of organic solvents such as chloroform and ethanol, and the reactions are carried out under controlled temperatures to ensure the stability of the intermediates and final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and purity. The process involves rigorous quality control measures, including the use of high-performance liquid chromatography (HPLC) to monitor the purity of the compound at various stages of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Bis(2-butyloctyl) 10-(N-(3-(pyrrolidin-1-yl)propyl)octanamido)nonadecanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amido and ester functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Bis(2-butyloctyl) 10-(N-(3-(pyrrolidin-1-yl)propyl)octanamido)nonadecanedioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of lipid-protein interactions and membrane dynamics.
Industry: Applied in the formulation of specialized coatings and materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which Bis(2-butyloctyl) 10-(N-(3-(pyrrolidin-1-yl)propyl)octanamido)nonadecanedioate exerts its effects involves its ability to form lipid nanoparticles. These nanoparticles can encapsulate therapeutic agents, protecting them from degradation and facilitating their delivery to target cells. The compound interacts with cellular membranes, enhancing the uptake of the encapsulated agents and promoting their release within the cells.
Comparison with Similar Compounds
Similar Compounds
Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate: Another ionizable cationic lipid with similar applications in drug delivery.
Pyrrolidin-2-ones: Compounds with a pyrrolidine core, used in various synthetic and medicinal applications.
Uniqueness
Bis(2-butyloctyl) 10-(N-(3-(pyrrolidin-1-yl)propyl)octanamido)nonadecanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to form stable lipid nanoparticles makes it particularly valuable in the field of drug delivery.
Properties
Molecular Formula |
C58H112N2O5 |
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Molecular Weight |
917.5 g/mol |
IUPAC Name |
bis(2-butyloctyl) 10-[octanoyl(3-pyrrolidin-1-ylpropyl)amino]nonadecanedioate |
InChI |
InChI=1S/C58H112N2O5/c1-6-11-16-23-32-44-56(61)60(50-37-49-59-47-35-36-48-59)55(42-30-24-19-21-26-33-45-57(62)64-51-53(38-14-9-4)40-28-17-12-7-2)43-31-25-20-22-27-34-46-58(63)65-52-54(39-15-10-5)41-29-18-13-8-3/h53-55H,6-52H2,1-5H3 |
InChI Key |
PZWVJAQWYTXGMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N(CCCN1CCCC1)C(CCCCCCCCC(=O)OCC(CCCC)CCCCCC)CCCCCCCCC(=O)OCC(CCCC)CCCCCC |
Origin of Product |
United States |
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